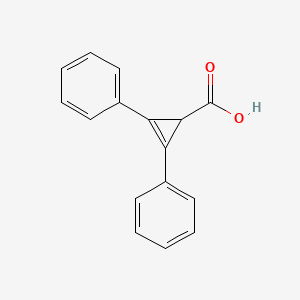

2,3-Diphenylcycloprop-2-ene-1-carboxylic acid

Description

Properties

IUPAC Name |

2,3-diphenylcycloprop-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-16(18)15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFRUFJNOGIAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324214 | |

| Record name | 2,3-diphenylcycloprop-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17825-58-0 | |

| Record name | NSC406044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-diphenylcycloprop-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIPHENYL-2-CYCLOPROPENE-1-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the generation of a rhodium-stabilized carbene intermediate from methyl phenyldiazoacetate. This carbene undergoes cycloaddition with phenylacetylene, forming the cyclopropene ring. The optimized conditions involve:

- Catalyst : Rh₂(OAc)₄ (0.10 mmol per 10 mmol diazoacetate)

- Solvent : Dichloromethane (CH₂Cl₂)

- Temperature : Room temperature (25°C)

- Reaction Time : 1 hour post-addition

Under these conditions, the cyclopropene ester intermediate (methyl 2,3-diphenylcycloprop-2-ene-1-carboxylate) is obtained in 71–73% yield after column chromatography.

Substrate Scope and Limitations

The methodology is generalizable to various alkynes, but phenylacetylene is optimal for introducing the second phenyl group. Sterically bulky alkynes reduce yields due to hindered cycloaddition kinetics.

Saponification of Cyclopropene Esters

The ester intermediate is hydrolyzed to the carboxylic acid via base-mediated saponification.

Hydrolysis Conditions

- Base : Aqueous KOH (8.5% w/v)

- Solvent : Methanol (MeOH)

- Temperature : Room temperature or elevated (50°C for stubborn substrates)

- Workup : Acidification with HCl, extraction with CH₂Cl₂, and silica gel chromatography

This step converts methyl 2,3-diphenylcycloprop-2-ene-1-carboxylate to the target acid in >90% yield. The reaction’s efficiency stems from the ester’s activation by the strained cyclopropene ring, which enhances susceptibility to nucleophilic attack.

Alternative Synthetic Approaches

While the rhodium-catalyzed method dominates literature, alternative pathways merit discussion:

Dihalocarbene Addition

Cyclopropanation via dihalocarbenes (e.g., from CHCl₃/KOH) is a classical approach. However, this method struggles with regioselectivity and yields for disubstituted cyclopropenes, making it less favorable for 2,3-diphenyl derivatives.

Cycloaddition with Ruhemann’s Purple

A Beilstein study describes the use of protonated Ruhemann’s Purple in cycloadditions with cyclopropenes. While this route produces spirocyclic compounds, it highlights the reactivity of cyclopropene carboxylic acids in Diels-Alder reactions, underscoring their utility as synthetic intermediates.

Structural and Spectroscopic Characterization

The target compound’s structure is confirmed through:

X-ray Crystallography

The Cambridge Crystallographic Data Centre (CCDC 996011) provides a crystal structure (DOI:10.5517/cc12ffdb), revealing bond lengths and angles consistent with cyclopropene strain.

NMR Spectroscopy

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₆H₁₂O₂ (calc. 236.0837, found 236.0834).

Challenges and Practical Considerations

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of diphenylcyclopropanol.

Substitution: Formation of brominated or nitrated diphenylcyclopropene derivatives.

Scientific Research Applications

2,3-Diphenylcycloprop-2-ene-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. The phenyl groups enhance the compound’s stability and facilitate its incorporation into larger molecular frameworks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid (CAS 18826-56-7)

This analog replaces one phenyl group with a methyl substituent. Key differences include:

- Boiling Point : 283.41°C (vs. 314.15°C for the target compound), reflecting reduced aromatic interactions.

- Reactivity : The methyl group likely enhances steric accessibility compared to the bulkier diphenyl derivative, though electronic effects (e.g., electron-donating vs. phenyl’s electron-withdrawing nature) may alter reaction pathways .

| Property | 2,3-Diphenylcycloprop-2-ene-1-carboxylic Acid | 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid |

|---|---|---|

| CAS Number | 17825-58-0 | 18826-56-7 |

| Molecular Weight | 264.28 g/mol (estimated) | 192.22 g/mol (estimated) |

| Boiling Point | 283.41–314.15°C | 283.41°C |

| Water Solubility | 429.67–746.07 mg/L | Not reported |

N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide (CAS not provided)

This compound, synthesized from 1-phenylcycloprop-2-ene-1-carboxylic acid and dimethylamine, replaces the carboxylic acid with an amide group. Key distinctions:

- Reactivity : The amide derivative exhibits moderate reactivity in cycloadditions (58% yield) compared to hydrocarbons, but the carboxylic acid form is unreactive under similar conditions .

- Physical State : Crystalline solid (mp 151.0–151.3°C) vs. the target compound’s liquid or low-melting solid form .

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid, CAS 76-93-7)

Differences include:

- Structure: A non-cyclic structure with a hydroxyl group instead of a strained cyclopropene ring.

- Applications : Used in pharmaceutical synthesis (e.g., anticholinergic agents) rather than cycloaddition chemistry .

Reactivity Comparison in Cycloaddition Reactions

The electronic and steric effects of substituents significantly influence cyclopropene reactivity. For example:

- Electron-Withdrawing Groups (EWGs) : The carboxylic acid group in this compound deactivates the cyclopropene ring, rendering it unreactive in 1,3-dipolar cycloadditions with azomethine ylides. In contrast, amide and nitrile derivatives (moderate EWGs) show reduced but detectable reactivity (55–58% yields) .

- Hydrocarbon Analogues : Derivatives without EWGs (e.g., 3-methyl-3-phenylcyclopropene) react efficiently, forming 1:1 adducts with high diastereoselectivity .

Biological Activity

2,3-Diphenylcycloprop-2-ene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a cyclopropene ring with two phenyl groups and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Effects

The compound has also been evaluated for anticancer properties . It has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways. Studies have reported that it can inhibit tumor growth in animal models, particularly in breast and colon cancer types. The underlying mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon ring-opening reactions. These intermediates can interact with biological macromolecules, leading to cellular responses. The phenyl groups enhance the compound's stability and facilitate its incorporation into larger molecular frameworks, which may further enhance its bioactivity .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers tested various concentrations against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent response, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Study 2: Anticancer Activity

Another study investigated the anticancer effects on human breast cancer cells (MCF-7). The compound was administered at varying doses over 48 hours, revealing a notable reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 20 |

Toxicological Profile

While the compound shows promising biological activities, its safety profile must be considered. Toxicity studies indicate that at high doses, it may lead to hepatotoxicity and neurotoxicity. Long-term exposure has been linked to disruptions in vitamin B6 metabolism, which could impact cellular functions .

Q & A

Q. What are the recommended methods for synthesizing 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclopropanation reactions, such as the use of vinyl carbene precursors or transition-metal-catalyzed coupling. For example, substituted cyclopropane derivatives (e.g., ) are synthesized via [2+1] cycloaddition or Simmons–Smith reactions. Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like ring-opening.

- Catalyst selection : Chiral catalysts (e.g., Rh(II) complexes) improve stereoselectivity in cyclopropane formation .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) enhances purity .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- NMR spectroscopy : H and C NMR can confirm the cyclopropane ring (e.g., characteristic proton coupling constants ) and phenyl substituents.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated , exact mass 236.0837) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for verifying cyclopropane geometry .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the cyclopropane ring.

- pH-dependent stability : The carboxylic acid group may decarboxylate under strong acidic (pH < 2) or basic (pH > 10) conditions. Neutral buffers (pH 6–8) are recommended for biological assays .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in [4+2] cycloaddition reactions?

The strained cyclopropane ring exhibits unique reactivity:

- Endo vs. exo selectivity : The transannular strain in the cyclopropane favors endo transition states in Diels–Alder reactions.

- Steric effects : Bulky phenyl groups hinder approach of dienophiles, reducing reaction rates. Computational modeling (DFT) can predict regioselectivity .

- Experimental validation : Compare reaction outcomes using enantiopure samples synthesized via asymmetric catalysis .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Impurity profiles : Batch-to-batch variability (e.g., residual catalysts) affects pharmacological results. Use HPLC (≥99% purity) and LC-MS for quality control .

- Assay conditions : Differences in cell lines or solvent systems (e.g., DMSO vs. aqueous buffers) alter bioavailability. Standardize protocols using reference compounds like caffeic acid derivatives ().

- Meta-analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify trends .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in photochemical reactions.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with experimental IC values .

- Solvent effects : Include polarizable continuum models (PCM) to account for solvation in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.